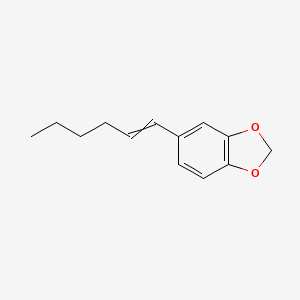

5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole

Description

5-(Hex-1-en-1-yl)-2H-1,3-benzodioxole is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with a hex-1-en-1-yl group at the 5-position. The 1,3-benzodioxole moiety consists of a benzene ring fused with a dioxole ring (two oxygen atoms at positions 1 and 3), which imparts unique electronic and steric properties.

Properties

CAS No. |

91069-74-8 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

5-hex-1-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C13H16O2/c1-2-3-4-5-6-11-7-8-12-13(9-11)15-10-14-12/h5-9H,2-4,10H2,1H3 |

InChI Key |

VZZIATCBYPIDIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole typically involves the reaction of a benzodioxole derivative with a hex-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the double bond in the hex-1-en-1-yl group to a single bond, forming hexyl derivatives.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Epoxides, ketones

Reduction: Hexyl derivatives

Substitution: Brominated or nitrated benzodioxole derivatives

Scientific Research Applications

5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,3-benzodioxole core but differ in substituents, leading to distinct chemical and biological behaviors:

Safrole (5-(Prop-2-en-1-yl)-2H-1,3-benzodioxole)

- Structure : Allyl group (prop-2-en-1-yl) at the 5-position.

- Properties : Natural product found in sassafras oil; molecular weight 162.19 g/mol (C₁₀H₁₀O₂).

- Reactivity : Undergoes isomerization to isosafrole and serves as a precursor in illicit drug synthesis (e.g., MDMA).

5-(Oxiran-2-yl)-2H-1,3-benzodioxole

- Structure : Epoxide (oxirane) group at the 5-position.

- Properties : Molecular weight 164.16 g/mol (C₉H₈O₃).

- Reactivity : High strain in the epoxide ring promotes nucleophilic attack, enabling regioselective ring-opening reactions. Solubility in polar solvents is enhanced due to the oxygen-rich structure .

5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole

- Structure : 1,3-Dithiane ring at the 5-position.

- Properties : Molecular weight ~252.35 g/mol (C₁₂H₁₂O₂S₂).

- Reactivity : The sulfur atoms in the dithiane group increase electron density, altering redox behavior. Crystallographic studies reveal planar geometry with C–H···O/S interactions stabilizing the lattice .

5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole

- Structure : Branched alkenyl chain (4,4-dimethylhex-5-en-1-yl) at the 5-position.

- Properties : Molecular weight 232.32 g/mol (C₁₅H₂₀O₂).

- Applications: Potential use in agrochemicals due to its lipophilic nature, which may enhance membrane permeability .

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.